![molecular formula C19H19FN4O3 B2448275 4-(4-fluorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 866137-30-6](/img/structure/B2448275.png)
4-(4-fluorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide
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Description
4-(4-fluorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Herbicidal Activity : This compound's synthesis and its role as a protox-inhibiting herbicide have been explored, with some derivatives showing comparable herbicidal activity to other protox-inhibiting herbicides (Huang et al., 2005).
Novel Synthesis Methods : Studies have been conducted on novel methods for synthesizing related compounds, providing insights into more efficient and economically viable synthesis routes (Hai, 2007).
Development of New Derivatives : Research has focused on creating new derivatives of the compound with potential therapeutic properties, like antimicrobial and antioxidant activities (Sonia et al., 2013).
Biological and Pharmacological Studies
Antimicrobial and Nematicidal Properties : Some derivatives of the compound have been synthesized and evaluated for their antimicrobial and nematicidal activities, showing potential as antimicrobial agents (Reddy et al., 2009).
Synthesis for Specific Receptor Antagonism : Derivatives have been synthesized with a focus on antagonizing specific receptors, like the Neuropeptide S Receptor, demonstrating their utility in exploring receptor functions and pharmacological parameters (Okamura et al., 2008).
Synthesis and Evaluation for Antioxidant Activities : Some studies have explored the synthesis of new heterocyclic moieties and screening them for cytotoxic and antioxidant activities, highlighting the compound's potential in therapeutic applications (Iosr et al., 2015).
properties
IUPAC Name |
4-(4-fluorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c20-13-1-4-15(5-2-13)23-7-9-24(10-8-23)19(26)21-14-3-6-17-16(11-14)22-18(25)12-27-17/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPTHXQBCSLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide |
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